molecular formula C15H32O2Si B14185353 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol CAS No. 917882-98-5

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol

Cat. No.: B14185353
CAS No.: 917882-98-5
M. Wt: 272.50 g/mol
InChI Key: YOTGQMDHXNGDDI-UHFFFAOYSA-N
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Description

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an octenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting silyl-protected alcohol can then be subjected to further functionalization to introduce the octenol moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of protecting group chemistry and standard organic synthesis techniques would apply.

Chemical Reactions Analysis

Types of Reactions

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.

    Medicine: Potential use in the development of pharmaceuticals where silyl protection is required for stability.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where specific functional group manipulation is required .

Comparison with Similar Compounds

Similar Compounds

  • 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
  • 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-one

Uniqueness

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which combines a silyl-protected alcohol with an octenol backbone. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .

Properties

CAS No.

917882-98-5

Molecular Formula

C15H32O2Si

Molecular Weight

272.50 g/mol

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol

InChI

InChI=1S/C15H32O2Si/c1-13(12-14(2)16)10-8-9-11-17-18(6,7)15(3,4)5/h12,14,16H,8-11H2,1-7H3

InChI Key

YOTGQMDHXNGDDI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)CCCCO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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